Antimycobacterial Potency of GSK2200150A Against M. tuberculosis H37Rv
GSK2200150A exhibits a minimal inhibitory concentration (MIC) of 0.38 μM against the virulent Mycobacterium tuberculosis strain H37Rv . For context, this MIC value is comparable to or moderately more potent than the MIC of isoniazid against the same strain (isoniazid MIC = 0.4–0.8 μM, range derived from resazurin microtiter assay data reported in the original phenotypic screening study that identified GSK2200150A) [1]. Direct head-to-head comparison with other spirocyclic screening hits from the same campaign is not available in the public domain. The MIC was determined using a 7-day incubation followed by 24-hour resazurin reduction as a viability readout in Middlebrook 7H9 medium .
| Evidence Dimension | MIC against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.38 μM |
| Comparator Or Baseline | Isoniazid (INH) reference range: 0.4–0.8 μM |
| Quantified Difference | Target compound is within or slightly more potent than the isoniazid reference range |
| Conditions | M. tuberculosis H37Rv; 7-day incubation in Middlebrook 7H9 medium; resazurin fluorescence readout (590 nm) |
Why This Matters
This MIC value establishes the baseline potency required for assay design, dose-response studies, and benchmarking against reference compounds.
- [1] Ballell L, Bates RH, Young RJ, et al. Fueling open-source drug discovery: 177 small-molecule leads against tuberculosis. ChemMedChem. 2013;8(2):313-321. View Source
